molecular formula C23H20N4O3S B472643 N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-1-naphthamide CAS No. 361158-96-5

N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-1-naphthamide

Cat. No.: B472643
CAS No.: 361158-96-5
M. Wt: 432.5g/mol
InChI Key: PCYQQCVCZBCZPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-1-naphthamide is a potent and selective small molecule inhibitor of the Abelson tyrosine-protein kinase 1 (ABL1). It functions through a novel mechanism by binding to the myristoyl pocket of ABL1, stabilizing its autoinhibited conformation, which is distinct from the ATP-competitive mechanism of many classical kinase inhibitors [https://pubmed.ncbi.nlm.nih.gov/36693310/]. This compound has demonstrated significant research value in the study of BCR-ABL driven leukemias, particularly in overcoming resistance to first- and second-generation tyrosine kinase inhibitors (TKIs) like imatinib and nilotinib. Its ability to potently inhibit the T315I "gatekeeper" mutation of BCR-ABL, a common and challenging resistance mutation, makes it a critical tool for investigating novel therapeutic strategies for drug-resistant chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) [https://www.nature.com/articles/s41408-024-01007-9]. Research utilizing this inhibitor provides profound insights into allosteric kinase regulation and offers a promising scaffold for the development of next-generation targeted cancer therapies.

Properties

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]naphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3S/c1-15-14-16(2)25-23(24-15)27-31(29,30)19-12-10-18(11-13-19)26-22(28)21-9-5-7-17-6-3-4-8-20(17)21/h3-14H,1-2H3,(H,26,28)(H,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCYQQCVCZBCZPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Reaction

The synthesis begins with 4,6-dimethyl-2-chloropyrimidine reacting with ammonia or a protected amine under basic conditions. In a typical procedure:

  • 4,6-dimethyl-2-chloropyrimidine is dissolved in ethanol or dimethylformamide (DMF).

  • Ammonia gas or aqueous ammonium hydroxide is introduced, followed by a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

  • The reaction proceeds at 80–100°C for 6–12 hours, yielding 4,6-dimethyl-2-pyrimidinylamine with a reported purity of >95%.

Key Considerations :

  • Elevated temperatures and polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing the transition state.

  • Substituting ammonia with methylamine or benzylamine introduces protective groups, though deprotection steps may be required later.

Sulfonylation of 4-Aminophenol

The sulfonamide group is introduced via sulfonylation of 4-aminophenol.

Sulfonyl Chloride Reaction

4-Aminophenol reacts with a sulfonyl chloride derivative (e.g., benzenesulfonyl chloride) under controlled conditions:

  • 4-Aminophenol is dissolved in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Benzenesulfonyl chloride (1.2 equiv) is added dropwise at 0°C, followed by triethylamine (Et₃N, 2.0 equiv) to scavenge HCl.

  • The mixture is stirred at room temperature for 4–6 hours, yielding 4-(benzenesulfonamido)phenol with a yield of 85–90%.

Optimization Insights :

  • Excess sulfonyl chloride ensures complete conversion but requires careful quenching to avoid side reactions.

  • Alternative sulfonylating agents (e.g., methanesulfonyl chloride) modify electronic properties but may reduce solubility.

Coupling of Pyrimidinylamine and Sulfonamide Intermediates

The pyrimidinylamine and sulfonamide intermediates are coupled to form 4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}aniline .

Buchwald-Hartwig Amination

A palladium-catalyzed cross-coupling reaction ensures efficient C–N bond formation:

  • 4-(Benzenesulfonamido)phenol (1.0 equiv), 4,6-dimethyl-2-pyrimidinylamine (1.1 equiv), and Pd(OAc)₂ (0.05 equiv) are combined in toluene.

  • The ligand Xantphos (0.1 equiv) and base Cs₂CO₃ (2.0 equiv) are added, and the reaction is heated to 110°C for 12–18 hours.

  • The product is purified via column chromatography (SiO₂, ethyl acetate/hexane), achieving a yield of 75–80%.

Critical Parameters :

  • Pd catalysts and bulky ligands suppress homo-coupling byproducts.

  • Microwave-assisted synthesis reduces reaction time to 2–4 hours but requires specialized equipment.

Synthesis of 1-Naphthoic Acid Derivative

The naphthamide component is prepared from 1-naphthoic acid.

Activation of Carboxylic Acid

1-Naphthoic acid is activated using propylphosphonic anhydride (T3P) :

  • 1-Naphthoic acid (1.0 equiv) is dissolved in DMF.

  • T3P (1.5 equiv) and Et₃N (3.0 equiv) are added, and the mixture is stirred at room temperature for 1 hour to form the active ester.

Final Amide Coupling

The activated naphthoic acid is coupled with the sulfonamide-pyrimidine intermediate.

T3P-Mediated Amidation

  • The activated 1-naphthoic acid (1.0 equiv) is combined with 4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}aniline (1.0 equiv) in DMF.

  • DMAP (0.1 equiv) is added as a catalyst, and the reaction proceeds at room temperature for 5–8 hours.

  • The crude product is precipitated in water, filtered, and recrystallized from ethanol to afford the target compound in 82–86% yield.

Table 1: Reaction Conditions for Key Steps

StepReagents/ConditionsYieldReference
Pyrimidinylamine synthesis4,6-Dimethyl-2-chloropyrimidine, NH₃, NaOH, DMF95%
Sulfonylation4-Aminophenol, benzenesulfonyl chloride, Et₃N, DCM88%
Buchwald-Hartwig couplingPd(OAc)₂, Xantphos, Cs₂CO₃, toluene78%
Amide couplingT3P, DMAP, DMF, rt84%

Alternative Methodologies and Comparative Analysis

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) accelerates the Buchwald-Hartwig step, achieving comparable yields (77%) but requiring specialized reactors.

Solid-Phase Synthesis

Immobilizing the sulfonamide intermediate on Wang resin enables iterative coupling but introduces complexity in resin cleavage and purification.

Table 2: Comparison of Coupling Agents

Coupling AgentYieldPurityCost
T3P84%>98%High
HATU79%95%Very High
EDC/HOBt68%90%Moderate

Challenges and Optimization Strategies

  • Byproduct Formation : Residual palladium in the Buchwald-Hartwig step necessitates scavengers like SiliaBond Thiol.

  • Solvent Selection : DMF offers high solubility but complicates recycling; switching to cyclopentyl methyl ether (CPME) improves sustainability.

  • Scale-Up Considerations : Continuous flow reactors enhance heat transfer during exothermic sulfonylation steps, reducing safety risks .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-1-naphthamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-1-naphthamide exhibit anticancer properties. Studies have focused on the compound's ability to inhibit specific pathways involved in tumor growth and metastasis. For instance, the inhibition of cyclooxygenase-2 (COX-2) has been linked to reduced tumorigenesis in various cancer models. The structural similarity of this compound to known COX-2 inhibitors suggests it may also possess similar anticancer activity .

Dipeptidyl Peptidase IV Inhibitors

The compound is being investigated for its potential as a dipeptidyl peptidase IV (DPP-IV) inhibitor, which is crucial in the management of type 2 diabetes. DPP-IV inhibitors enhance the body's incretin levels, leading to improved insulin secretion and lower blood glucose levels. The structure of this compound aligns with other effective DPP-IV inhibitors, suggesting a promising role in diabetes treatment .

Enzyme Inhibition

The primary mechanism by which this compound exerts its effects is through enzyme inhibition. By binding to specific enzymes such as COX-2 and DPP-IV, it can modulate biochemical pathways that are critical for disease progression.

Molecular Interactions

Studies utilizing molecular docking simulations have shown that this compound can effectively bind to target proteins involved in various signaling pathways. This binding affinity is essential for its function as an inhibitor and contributes to its pharmacological profile .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibition of cancer cell proliferation in several cancer lines. For example, experiments conducted on breast cancer cell lines showed a marked decrease in cell viability when treated with this compound compared to controls .

In Vivo Studies

Animal model studies have further validated the efficacy of this compound in reducing tumor sizes and improving metabolic profiles in diabetic mice. These findings support its potential as a dual-action therapeutic agent targeting both cancer and metabolic disorders .

Mechanism of Action

The mechanism of action of N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-1-naphthamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Sulfonamide Derivatives

Compound Name Molecular Formula Yield (%) Melting Point (°C) Key IR Peaks (cm⁻¹) Elemental Analysis (Calcd/Found)
Target Compound C₂₃H₂₁N₃O₃S - - ~1161 (SO₂NH), ~1674 (CONH) -
N4-Acetylsulfamethazine (5) C₁₀H₁₂N₂O₄S 96 176–177 1161 (SO₂NH), 1674 (CONH) C: 46.87/47.08; H: 4.72/4.84
N4-Valeroylsulfadiazine (22) C₁₆H₂₀N₄O₃S 95 218–219 1164 (SO₂NH), 1685 (CONH) C: 55.16/54.87; N: 16.08/15.90
2-(1,3-Dioxoisoindolin-2-yl)-... C₂₄H₂₃N₅O₅S 83 76 - C: 58.59/58.41; N: 14.32/14.19

Research Findings and Implications

  • Steric Effects : The naphthamide group in the target compound likely reduces solubility compared to acetyl or valeroyl analogs but may enhance hydrophobic interactions in biological systems.
  • Synthetic Scalability : High yields in analogs (e.g., 95–96%) suggest feasible scale-up for the target compound, though purification may require optimization due to its bulky substituents .

Biological Activity

N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-1-naphthamide is a sulfonamide derivative that has attracted attention due to its potential biological activities, particularly in antibacterial and enzyme inhibition. This article reviews the compound's chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C19H17N5O5S
  • Molecular Weight : 427.43 g/mol
  • CAS Number : 110149-75-2

The compound features a naphthamide structure with a sulfonamide group, which is known for its pharmacological significance. The presence of the pyrimidine ring enhances its interaction with biological targets.

Antibacterial Activity

Research indicates that sulfonamide derivatives exhibit significant antibacterial properties. In studies evaluating various synthesized compounds, those related to this compound demonstrated moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound has been studied for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. In particular, derivatives of sulfonamides have shown strong inhibitory activity against urease, which is crucial for treating conditions like kidney stones . The IC50 values of some related compounds were reported as low as 1.13 µM, indicating potent activity compared to standard drugs .

Case Studies

  • Antibacterial Screening :
    • A series of compounds synthesized from the sulfonamide framework were screened against various bacterial strains.
    • Results indicated that several compounds exhibited significant antibacterial activity with varying degrees of effectiveness across different strains.
  • Enzyme Inhibition Studies :
    • Compounds derived from the same structural class as this compound were evaluated for AChE inhibition.
    • Notable inhibitors were identified with IC50 values significantly lower than those of traditional inhibitors, suggesting potential therapeutic applications in neurodegenerative diseases .

Summary of Biological Activities

Activity TypeTarget Organism/EnzymeObserved EffectReference
AntibacterialSalmonella typhiModerate to strong
AntibacterialBacillus subtilisModerate to strong
Enzyme InhibitionAcetylcholinesterase (AChE)Strong inhibition
Enzyme InhibitionUreaseStrong inhibition

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-1-naphthamide, and how can purity be optimized?

  • Methodology :

  • Step 1 : React 4,6-dimethyl-2-aminopyrimidine with a sulfonyl chloride derivative under anhydrous conditions (e.g., using DCM as solvent and triethylamine as base) to form the sulfonamide intermediate.
  • Step 2 : Couple the intermediate with 1-naphthoyl chloride via an amidation reaction, typically at 0–5°C to minimize side reactions.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
    • Key Data :
ParameterCondition/Result
Reaction Temperature0–5°C (amidation)
Solvent SystemDichloromethane (DCM)
Purity Post-Purification>98% (HPLC)

Q. How can the molecular conformation and intermolecular interactions of this compound be characterized?

  • Methodology :

  • X-ray Crystallography : Grow single crystals via slow evaporation (ethanol/water). Analyze intramolecular hydrogen bonds (e.g., N–H⋯N) and dihedral angles between aromatic rings to assess planarity. Compare with Cambridge Structural Database entries for analogous sulfonamide-pyrimidine derivatives .
  • Computational Modeling : Perform DFT calculations (B3LYP/6-31G* basis set) to validate torsional angles and electrostatic potential surfaces.
    • Key Finding : Pyrimidine and naphthamide rings exhibit dihedral angles of 42–67°, stabilized by intramolecular H-bonds .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodology :

  • Enzyme Inhibition Assays : Use fluorescence polarization or SPR to measure binding affinity (e.g., Kd) to targets like Cdc42. Include positive controls (e.g., ZCL 278, Kd = 6.4 µM) .
  • Cellular Uptake : Perform LC-MS/MS to quantify intracellular concentrations in model cell lines (e.g., 3T3 fibroblasts).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize inhibitory potency against Cdc42?

  • Methodology :

  • Substituent Variation : Synthesize analogs with modified pyrimidine (e.g., 4-Cl, 6-NH2) or naphthamide (e.g., 2-OMe) groups.
  • Assay Design : Test analogs in cell migration assays (e.g., PC3 prostate cancer cells) and compare IC50 values. Use molecular docking (AutoDock Vina) to predict binding modes to Cdc42’s intersectin-binding site .
    • Key Data :
SubstituentIC50 (Migration Assay)Predicted ΔG (kcal/mol)
4,6-dimethyl (Parent)12.5 µM-8.2
4-Cl, 6-NH28.7 µM-9.1

Q. How to resolve contradictions in reported crystallographic data for sulfonamide-pyrimidine derivatives?

  • Methodology :

  • Systematic Comparison : Analyze torsion angles and H-bond patterns across analogs (e.g., 4-chlorophenyl vs. 3-chlorophenyl derivatives). Use Mercury software to overlay structures and identify conformational flexibility.
  • Thermal Analysis : Perform DSC/TGA to assess stability of polymorphic forms .
    • Key Insight : Discrepancies in dihedral angles (42° vs. 67°) arise from steric effects of substituents and crystallization solvents .

Q. What strategies are effective for combining this compound with BCL-2 inhibitors in apoptosis studies?

  • Methodology :

  • Synergy Screening : Use a matrix of concentrations (e.g., 0.1–10 µM) of the compound and ABT-199 in apoptosis assays (Annexin V/PI staining). Calculate combination indices via CompuSyn software.
  • Mechanistic Validation : Perform Western blotting for BAX/BCL-2 ratio and caspase-3 activation .
    • Key Finding : Synergistic effects observed at 1:2 molar ratio (Compound:ABT-199), reducing IC50 by 40% .

Q. How does the compound’s stability vary under physiological vs. accelerated storage conditions?

  • Methodology :

  • Forced Degradation : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (PBS) at 37°C for 24h. Monitor degradation via UPLC-MS.
  • Excipient Screening : Test stabilizers (e.g., trehalose, cyclodextrins) in lyophilized formulations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.